5-(4-Bromo-2-fluorophenyl)pyrimidine
Overview
Description
5-(4-Bromo-2-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6BrFN2 and a molecular weight of 253.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6BrFN2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 253.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antitumor Activity and Synthesis of Derivatives :
- The synthesis of pyrimidine acyclonucleoside derivatives, such as 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, has been investigated for antitumor activities. These compounds, including their 5-bromo and 5-iodo analogues, are synthesized to develop new 5-fluorouracil derivatives with fewer side effects and a broader margin of safety (Rosowsky, Kim, & Wick, 1981).
Antiviral Activity of Pyrimidine Derivatives :
- Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines reveals significant antiretroviral activity in cell culture. These compounds, including 5-fluoro and 5-bromo derivatives, show promise in inhibiting retrovirus replication (Hocková et al., 2003).
Synthesis of 5-(4-Bromophenyl) Pyrimidine Derivatives :
- The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and its importance as an intermediate in pharmaceutical and chemical fields have been documented. This compound serves as a key intermediate in synthesizing various active compounds (Hou et al., 2016).
Inhibitory Effects on Enzymatic Activities :
- Pyrimidine nucleotides, including 5-fluoro derivatives, have been tested as substrates or inhibitors for enzymes like yeast orotidylate decarboxylase. These studies provide insights into the catalytic mechanisms of enzymes in biochemical processes (Shostak & Jones, 1992).
Fluorophores for Sensing Applications :
- Novel D–π–A–π–D type pyrimidine-based dyes have been synthesized, exhibiting strong emission solvatochromism and sensitivity towards nitroaromatic compounds. This research indicates potential applications of these compounds as fluorophores in material applications (Verbitskiy et al., 2018).
Ophthalmic Applications :
- Fluorouracil, a pyrimidine analogue, is used in ophthalmic surgeries to reduce fibroblastic proliferation and scarring. It finds application in various surgical procedures, such as glaucoma filtering surgeries and pterygium surgery (Abraham, Selva, Casson, & Leibovitch, 2012).
Inhibitory Effects on Dihydrouracil Dehydrogenase and Uridine Phosphorylase :
- Phenylselenenyl- and phenylthio-substituted pyrimidines, such as 5-fluorouracil derivatives, have shown inhibitory activities against enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, indicating their potential in biochemical and medicinal research (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).
Antitubercular Activity of Fluorinated Pyrimidines :
- Fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines have been explored for their antitubercular activity against various Mycobacterium species, including multidrug-resistant strains. This study underlines the role of fluorinated compounds in antitubercular research (Verbitskiy et al., 2016).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad spectrum of biological activities . They are often used in the synthesis of drug molecules due to their ability to bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrimidine derivatives interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of a new bond between the pyrimidine derivative and its target .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
It is known that pyrimidine derivatives can have a variety of effects, depending on their specific targets and the pathways they affect .
Action Environment
The action, efficacy, and stability of 5-(4-Bromo-2-fluorophenyl)pyrimidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature .
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-8-1-2-9(10(12)3-8)7-4-13-6-14-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMVTKVCVRFVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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